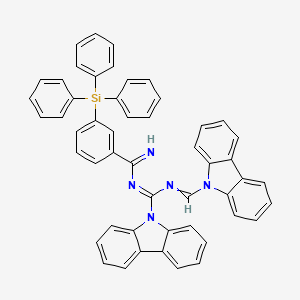

N-(carbazol-9-ylmethylidene)-N'-(3-triphenylsilylbenzenecarboximidoyl)carbazole-9-carboximidamide

Description

N-(carbazol-9-ylmethylidene)-N'-(3-triphenylsilylbenzenecarboximidoyl)carbazole-9-carboximidamide is a carbazole-based compound featuring dual carbazole moieties linked via imine and carboximidoyl groups. Its structure is distinguished by a triphenylsilyl substituent on the benzene ring, which introduces steric bulk and electronic effects. Characterization methods such as NMR, IR, and mass spectrometry (common for carbazole derivatives) are presumed essential for confirming its structure .

Properties

CAS No. |

82864-57-1 |

|---|---|

Molecular Formula |

C51H37N5Si |

Molecular Weight |

748.0 g/mol |

IUPAC Name |

N-(carbazol-9-ylmethylidene)-N'-(3-triphenylsilylbenzenecarboximidoyl)carbazole-9-carboximidamide |

InChI |

InChI=1S/C51H37N5Si/c52-50(37-19-18-26-41(35-37)57(38-20-4-1-5-21-38,39-22-6-2-7-23-39)40-24-8-3-9-25-40)54-51(56-48-33-16-12-29-44(48)45-30-13-17-34-49(45)56)53-36-55-46-31-14-10-27-42(46)43-28-11-15-32-47(43)55/h1-36,52H |

InChI Key |

YRXJNCYNVGJFQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)C(=N)N=C(N=CN5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 |

Origin of Product |

United States |

Biological Activity

N-(carbazol-9-ylmethylidene)-N'-(3-triphenylsilylbenzenecarboximidoyl)carbazole-9-carboximidamide is a complex organic compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features two carbazole moieties linked by a methylene group and a triphenylsilyl group attached to a benzenecarboximidoyl functional group. The molecular formula is , with a molecular weight of approximately 642.72 g/mol.

Antimicrobial Activity

Carbazole derivatives are known for their antimicrobial properties. A study evaluating various N-substituted carbazoles indicated that compounds similar to N-(carbazol-9-ylmethylidene)-N'-(3-triphenylsilylbenzenecarboximidoyl) demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 11.1 to 24.0 mm at concentrations of 50 µg/mL .

Antitumor Activity

Research has highlighted the antitumor potential of carbazole derivatives, particularly their ability to inhibit topoisomerase II. A related compound was shown to inhibit this enzyme at concentrations significantly lower than standard chemotherapeutics like etoposide, indicating the potential for developing effective anticancer agents .

Neuroprotective Effects

Neuroprotective properties have been attributed to certain carbazole derivatives. For instance, compounds with bulky substituents at the N-position have exhibited protective effects against glutamate-induced neuronal injury in HT22 cells at concentrations as low as 3 µM . This suggests that modifications in the molecular structure can enhance neuroprotective activity.

The mechanisms underlying the biological activities of N-(carbazol-9-ylmethylidene)-N'-(3-triphenylsilylbenzenecarboximidoyl) involve several pathways:

- Inhibition of Enzymatic Activity : Compounds similar to this derivative have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase II.

- Antioxidative Mechanisms : The antioxidative properties contribute to neuroprotection by scavenging free radicals and reducing oxidative stress in neuronal cells.

- Modulation of Signaling Pathways : Some studies suggest that carbazole derivatives can influence signaling pathways related to cell proliferation and apoptosis, particularly through the inhibition of STAT3 activation .

Case Study 1: Antimicrobial Screening

In a recent screening of N-substituted carbazoles, several compounds were tested for their antimicrobial efficacy against various bacterial and fungal strains. The results indicated that specific modifications at the N-position significantly enhanced antimicrobial activity, establishing a structure-activity relationship crucial for future drug design .

Case Study 2: Antitumor Efficacy

A novel N-substituted carbazole was synthesized and tested for its ability to inhibit cancer cell growth in vitro. The compound showed promising results in reducing cell viability in various cancer cell lines, emphasizing the potential for developing new anticancer therapies based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of carboximidamide and triphenylsilyl groups. Below is a comparative analysis with analogous carbazole derivatives:

Key Observations:

- Electronic Effects : The carboximidamide group (N–C=NH) offers hydrogen-bonding capabilities distinct from acetamide (N–CO–NH₂) or nitro groups, influencing molecular interactions and crystallinity .

- Synthesis Complexity : The target compound likely requires specialized silylation steps, unlike simpler derivatives synthesized via Schiff base or amide coupling .

Spectroscopic and Crystallographic Characterization

- IR/NMR : Carbazole derivatives typically show characteristic N–H and aromatic C–H stretches in IR. The target compound’s triphenylsilyl group would introduce unique Si–Ph vibrations (~1,100 cm⁻¹) .

- Crystallography: Structural refinement tools like SHELX are critical for resolving complex packing patterns induced by the bulky triphenylsilyl group, which may lead to non-planar molecular arrangements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.